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Compound of Interest

Compound Name: Chamaejasmin

Cat. No.: B1198936 Get Quote

Both Chamaejasmin A and B are dimeric flavanones linked via the C-3 and C-3'' positions. The

structural complexity arises from the presence of four chiral centers (C-2, C-3, C-2'', C-3'') and

the restricted rotation around the C3–C3'' bond, which can lead to stable rotational isomers

(atropisomers).

The Stereochemical Divergence
The core difference lies in the relative configuration of the C-2 aryl group and the C-3

interflavonoid bond.

Chamaejasmin A: Typically characterized as the symmetric dimer (often meso-like or

possessing

symmetry in specific conformations). The protons at C-2/C-3 and C-2''/C-3'' generally adopt a
trans relationship (

Hz) or cis depending on the specific isolation report, but crucial is the symmetry.

Chamaejasmin B: A diastereomer of A. It breaks the symmetry, often displaying cis relative

stereochemistry in one flavanone unit and trans in the other, or a distinct rotational

configuration that alters its solvation and binding properties.
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Critical Note: Literature often presents conflicting absolute configurations (e.g., 2R,3S vs

2S,3R). Therefore, relative stereochemistry determined via coupling constants (

values) is the most reliable method for identification in the absence of X-ray

crystallography.

Structural Logic Diagram (DOT)
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Caption: Structural differentiation logic flow for C3-C3'' biflavanones isolated from S.

chamaejasme.

Analytical Differentiation: NMR & CD
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To validate the identity of your isolate, rely on the following spectroscopic markers.

1H-NMR Diagnostic Signals (Acetone- or DMSO- )
The coupling constant (

) between proton H-2 and H-3 is the definitive measure of relative stereochemistry.

Feature
Chamaejasmin A
(Symmetric)

Chamaejasmin B
(Asymmetric)

Signal Complexity

Simplified spectrum (due to

symmetry, H-2 and H-2''

appear equivalent).

Complex/Doubled signals (H-2

and H-2'' appear at distinct

shifts).

H-2 Chemical Shift ~5.4 - 5.5 ppm (1H doublet)
~5.4 ppm (d) AND

~5.2 ppm (d)

Coupling (

)

Large

(~11-12 Hz) indicating trans-

trans or distinct cis symmetry.

Mixed

values (e.g., one ring

Hz cis, one ring

Hz trans).

Methoxy Signals
Single sharp singlet (if

methoxylated derivatives).

Two distinct singlets (non-

equivalent environments).

Circular Dichroism (CD)
Chamaejasmin A: Exhibits a CD curve with intense Cotton effects (often negative near 290-

300 nm, positive near 330 nm, though solvent dependent).

Chamaejasmin B: The CD spectrum will differ significantly in amplitude and sign reversal

points due to the diastereomeric relationship.

Protocol: Dissolve 0.1 mg in MeOH. Scan 200–400 nm.

Isolation & Purification Protocol
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This protocol is designed to separate the stereoisomers, which often co-elute on standard C18

columns.

Extraction Workflow
Raw Material: Pulverized air-dried roots of Stellera chamaejasme.

Extraction: Reflux with 95% Ethanol (

w/v) for 3 hours

3 times.

Partitioning:

Suspend crude extract in water.

Partition sequentially with Petroleum Ether (discard)

Chloroform (discard/minor)

Ethyl Acetate (Target Fraction).

Pre-fractionation: Silica gel column chromatography (CC) eluting with

-MeOH gradient (100:0

80:20).

Chiral Separation (Critical Step)
Standard HPLC often fails to resolve A and B to baseline.

Column: Chiralpak IB or IC (Cellulose-based immobilized chiral phases) are superior to

ODS.

Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).

Flow Rate: 1.0 mL/min.
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Detection: UV 295 nm.

Retention Order: Typically, the isomer with the "folded" conformation (often B) elutes later

than the extended isomer (A), though this must be confirmed with standards.

Isolation Workflow Diagram (DOT)
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(3x 3h)

Liquid-Liquid Partition
(Target: EtOAc Fr.)

Silica Gel CC
(CHCl3:MeOH)

Semi-Prep HPLC
(C18 or Chiral)

Chamaejasmin A
(Purity >98%)Fr. 1

Chamaejasmin B
(Purity >98%)

Fr. 2
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Caption: Step-by-step fractionation and purification pipeline for Chamaejasmin isomers.

Bioactivity & Structure-Activity Relationship (SAR)
The structural difference translates directly to potency. Chamaejasmin B generally exhibits

superior cytotoxicity against solid tumors (Melanoma, Osteosarcoma) compared to A.

Comparative Cytotoxicity (IC50)

Cell Line
Chamaejasmin A (

)

Chamaejasmin B (

)
Mechanism of B

B16F10 (Melanoma) > 20.0 3.5 - 9.0 G0/G1 Arrest, ROS

HepG2 (Liver) ~15.0 ~5.0 - 8.0
Mitochondrial

Apoptosis

A549 (Lung) ~12.5 ~6.2
DNA Damage (

-H2AX)

MDR Reversal Moderate High P-gp Inhibition
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Mechanistic Insight
Chamaejasmin B's specific stereochemistry allows it to bind more effectively to the colchicine-

binding site of tubulin or specific domains on P-glycoprotein (P-gp). The "cis-trans" or specific

atropisomeric shape of B likely fits the hydrophobic pocket of these targets better than the

symmetric A form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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